1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-15(10-5-7-11(8-6-10)17(19)20)21-9-14-16-12-3-1-2-4-13(12)22-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZUECJBVWAFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Benzothiazole Derivatives with 4-Nitrobenzoic Acid
The primary route involves esterification between 1,3-benzothiazol-2-ylmethanol and 4-nitrobenzoic acid. Key steps include:
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Activation of 4-nitrobenzoic acid : Conversion to its acid chloride using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0–5°C.
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Nucleophilic substitution : Reaction of the acid chloride with 1,3-benzothiazol-2-ylmethanol in the presence of triethylamine (TEA) as a base. Typical conditions involve stirring at room temperature for 6–12 hours, yielding 65–78% product.
Example Protocol :
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Dissolve 4-nitrobenzoic acid (10 mmol) in SOCl₂ (20 mL), reflux at 70°C for 2 hours.
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Remove excess SOCl₂ under reduced pressure.
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Add 1,3-benzothiazol-2-ylmethanol (10 mmol) and TEA (12 mmol) in DCM, stir at 25°C for 8 hours.
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Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.
One-Pot Tandem Synthesis
Industrial-scale methods employ tandem reactions to streamline production:
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Simultaneous benzothiazole formation and esterification : React 2-aminothiophenol with methyl 4-nitrobenzoate in the presence of polyphosphoric acid (PPA) at 120°C for 4 hours. This method achieves 70–85% yield by avoiding intermediate isolation.
Critical Parameters :
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Temperature control (110–130°C) to prevent decomposition.
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Stoichiometric PPA ensures complete cyclization and ester bond formation.
Catalytic Innovations and Yield Optimization
Acid Catalysts
Comparative studies highlight catalyst efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 80 | 6 | 62 |
| PPA | Solvent-free | 120 | 4 | 85 |
| DCC/DMAP | DCM | 25 | 12 | 78 |
PPA outperforms traditional catalysts due to its dual role as a dehydrating agent and Lewis acid, enhancing both benzothiazole cyclization and esterification.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but require higher temperatures (80–100°C). Non-polar solvents (toluene, xylene) enable reflux conditions without side reactions:
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent patents describe continuous flow processes for high-throughput synthesis:
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Oxidation reactor : 2,4-dimethylnitrobenzene is oxidized to 3-methyl-4-nitrobenzoic acid using CeO₂ and Mn-phthalocyanine catalysts at 125°C and 0.6 MPa.
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Hydrolysis and esterification : Integrated reactors enable 97% conversion with 54.2% selectivity for the benzothiazole ester.
Advantages :
Green Chemistry Approaches
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Microwave-assisted synthesis : 15-minute reactions at 150°C yield 80% product, minimizing energy use.
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Ionic liquid solvents : [BMIM][BF₄] enhances catalyst recycling, achieving 82% yield over five cycles.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate, exhibit notable antimicrobial properties. A study highlighted the synthesis of several benzothiazole derivatives and their evaluation against various bacterial strains. The results demonstrated effective antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 5.08 µM for different compounds .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N2 | 1.40 | Staphylococcus aureus |
| N3 | 2.60 | Escherichia coli |
| N4 | 5.08 | Klebsiella pneumoniae |
1.2 Neuroprotective Properties
The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases. A recent study synthesized several benzothiazole derivatives and assessed their inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration. Among the tested compounds, some displayed significant inhibition of MAO-B activity, suggesting potential for treating conditions like Alzheimer's disease .
Material Science
2.1 Optical Materials
Benzothiazole derivatives have been explored for their optical properties, making them suitable candidates for applications in photonics and optoelectronics. A structural study on halogen-substituted benzothiazoles revealed their utility as optical materials due to their favorable crystallographic characteristics and electronic properties .
Table 2: Optical Properties of Benzothiazole Derivatives
| Compound | Crystal System | Optical Property |
|---|---|---|
| X = F | Monoclinic P21/c | High birefringence |
| X = Cl | Orthorhombic | Good light transmission |
Case Studies
3.1 Case Study: Synthesis and Evaluation of Benzothiazole Derivatives
A comprehensive study was conducted to synthesize various benzothiazole derivatives, including this compound, focusing on their biological activities. The synthesized compounds were evaluated for their cytotoxicity and enzyme inhibition capabilities using in vitro assays. Notably, one derivative exhibited a significant reduction in immobility time in forced swim tests, indicating potential antidepressant effects alongside neuroprotective properties .
3.2 Case Study: Antimicrobial Screening
Another study systematically screened a series of benzothiazole compounds for antimicrobial activity against a panel of pathogens. The findings underscored the effectiveness of these compounds against resistant strains, paving the way for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate with structurally related esters, focusing on substituents, heterocyclic systems, and reported bioactivities:
Key Observations:
- Heterocyclic Influence : The benzothiazole group in the target compound introduces sulfur, which may enhance lipophilicity and binding affinity compared to nitrogen-only heterocycles (e.g., pyridazine in I-6230) or oxygen-containing systems (e.g., isoxazole in I-6473) .
- Electron-Withdrawing Effects : The 4-nitro group on the benzoate is critical for redox activity, as seen in methyl 4-nitrobenzoate’s strong antioxidant performance . This suggests the target compound may share similar reactivity.
- Synthetic Accessibility: Yields for related nitrobenzoate esters range from 48–91%, depending on the alcohol moiety .
Physicochemical Properties
- Steric Considerations : The benzothiazole ring’s bulkiness may reduce solubility compared to smaller heterocycles (e.g., pyrrolidine) but improve stability in biological matrices.
Biological Activity
1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound is characterized by a benzothiazole ring linked to a nitrobenzoate moiety. This unique structure contributes to its varied biological activities. The compound can be synthesized through the reaction of 2-mercaptobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine, typically in dichloromethane at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes, which contributes to its effectiveness against various pathogens .
- Anticancer Properties : Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. Its dual functionality allows it to potentially target multiple pathways involved in cancer progression .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study: Anticancer Activity
In a study investigating nitrobenzoate-derived compounds, researchers found that derivatives similar to this compound exhibited potent anticancer effects by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of nitrobenzothiazole derivatives. It was shown that these compounds could effectively inhibit the growth of multidrug-resistant bacteria by targeting specific enzymes critical for bacterial survival. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Benzothiazole | Lacks nitrobenzoate moiety | Limited antimicrobial properties |
| 4-Nitrobenzoic Acid | Contains nitro group but no benzothiazole | Moderate antibacterial activity |
| Nitrobenzothiazole Derivatives | Similar structure with various substitutions | Enhanced anticancer and antimicrobial effects |
Q & A
Q. What are the common synthetic routes for preparing 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate?
The synthesis typically involves esterification between 4-nitrobenzoic acid derivatives and a benzothiazole-containing alcohol. A general method includes:
- Reacting 4-nitrobenzoyl chloride with 1,3-benzothiazol-2-ylmethanol in anhydrous conditions (e.g., dichloromethane) using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Alternatively, pre-activation of the carboxylic acid (e.g., via mixed anhydrides or carbodiimide coupling) can improve yields. For nitro group retention, avoid reducing agents during purification. Reaction progress is monitored by TLC or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm ester linkage (e.g., carbonyl at ~168–170 ppm) and benzothiazole/nitrobenzene aromatic signals. NOESY may resolve steric interactions .
- IR Spectroscopy : Peaks at ~1720 cm (ester C=O) and ~1520/1350 cm (NO asymmetric/symmetric stretching) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 331.05 for CHNOS) .
Q. How does the nitro group influence the compound’s chemical reactivity?
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent carbonyl, making the ester susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). However, it also stabilizes the aromatic ring against electrophilic substitution. Reduction of the nitro group (e.g., with H/Pd-C or Fe/HCl) yields an amine derivative, enabling further functionalization .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in Aromatic Rings : Benzothiazole and nitrobenzene moieties may exhibit rotational disorder. Partial occupancy modeling in SHELXL is recommended .
- Hydrogen Bonding Networks : Use Olex2 or Mercury to analyze packing. The nitro group often participates in C–H···O interactions, but weak hydrogen bonds (e.g., C–H···π) require careful electron density mapping .
- Twinned Crystals : If twinning is detected (e.g., via R > 0.05), apply twin law refinement in SHELXL with HKLF5 format .
Q. How can computational methods predict biological activity of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., microbial enzymes). The benzothiazole ring may engage in π-π stacking, while the nitro group influences binding affinity via electrostatic interactions.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics. The ester’s hydrophobicity (LogP ~3.2) may limit aqueous solubility, requiring prodrug strategies .
Q. How to resolve contradictions in thermal stability data during TGA/DSC analysis?
- Decomposition Pathways : Multiple endotherms in DSC may indicate competing processes (e.g., ester cleavage vs. nitro group reduction). Use hyphenated techniques like TGA-FTIR to identify gaseous byproducts .
- Sample Purity : Recrystallize from ethyl acetate/hexane to remove impurities affecting melting point depression .
Q. What strategies optimize regioselective functionalization of the benzothiazole moiety?
- Directed Metalation : Use LDA or TMPLi to deprotonate the C(2)-methyl group, enabling alkylation or halogenation.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target halogenated benzothiazoles. Protect the nitro group with Boc if needed .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
